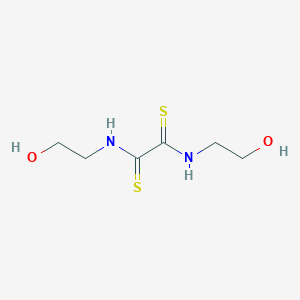









|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].N1[CH:12]=[CH:11]C=CC=1.[CH2:13]([CH2:15]N)[OH:14].Cl.C[OH:19]>>[OH:14][CH2:13][CH2:15][NH:1][C:2]([C:4]([NH:6][CH2:11][CH2:12][OH:19])=[S:5])=[S:3]
|


|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)C(=S)N
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring, at 35° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for an additional 3 hours at 35° C
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
Silica gel (10 g) was added to the solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The dry residue of silica gel with absorbed product mixture was added to a chromatography column
|
|
Type
|
WASH
|
|
Details
|
The products were eluted with an ethyl acetate/hexane mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the monosubstituted product, which
|
|
Type
|
WASH
|
|
Details
|
was eluted first, from the disubstituted dithiooxamide
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCNC(=S)C(=S)NCCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.004 mol | |
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 38% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |